Cas no 2223-67-8 (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine)

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine is a bicyclic organic compound featuring a rigid norbornane framework with amine functionality. Its sterically hindered structure enhances stability and selectivity in synthetic applications, making it valuable as a chiral auxiliary or ligand in asymmetric catalysis. The compound’s high purity and defined stereochemistry ensure reproducibility in pharmaceutical and fine chemical synthesis. Its low volatility and robust thermal properties contribute to handling safety and process efficiency. The amine group’s reactivity allows for derivatization, enabling tailored modifications for specialized applications. This compound is particularly useful in enantioselective transformations, where its structural rigidity promotes high stereocontrol.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine structure
2223-67-8 structure
Product Name:1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine
CAS No:2223-67-8
MF:C10H19N
MW:153.26456284523
CID:283064
Update Time:2025-06-06

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[2.2.1]heptan-2-amine,1,7,7-trimethyl-, (1R,2R,4R)-rel-
    • (?à)-exo-2-Aminobornane
    • (?à)-Isobornylamine
    • 2-Bornanamine,exo- (8CI)
    • Bicyclo[2.2.1]heptan-2-amine, 1,7,7-trimethyl-, exo-
    • exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylamine
    • Isobornylamine
    • Neobornylamine
    • Bornylamine
    • 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine
    • 2-Bornylamine
    • (1R,2S,4R)-Born-2-ylamine
    • MDFWXZBEVCOVIO-UHFFFAOYSA-N
    • ENDO-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-AMINE
    • (1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)amine hydrochloride
    • endo-1,7,7-Trimethylbicyclo(2.2.1)heptan-2-amine
    • (R)-(+)-Bornylamine
    • 1,7,7-trimethylbicyclo[2.2.1]hept-2-ylamine
    • 1,7,7-trimethylbicyclo[2.2.1]heptan-exo-2-amine
    • Maybridge1_006085
    • Camphylamin
    • endo-2-Bornylamine
    • EI
    • Inchi: 1S/C10H19N/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6,11H2,1-3H3
    • InChI Key: MDFWXZBEVCOVIO-UHFFFAOYSA-N
    • SMILES: NC1CC2CCC1(C)C2(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 185
  • XLogP3: 2.5
  • Topological Polar Surface Area: 26

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine Pricemore >>

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